6-(Propan-2-yloxy)-1h-indazol-3-amine
Overview
Description
6-(Propan-2-yloxy)-1h-indazol-3-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
The synthesis of 6-(Propan-2-yloxy)-1h-indazol-3-amine typically involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and selectivity .
Industrial production methods often utilize optimized synthetic routes to ensure scalability and cost-effectiveness. These methods may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
6-(Propan-2-yloxy)-1h-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted indazole derivatives with potential biological activities .
Scientific Research Applications
6-(Propan-2-yloxy)-1h-indazol-3-amine has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 6-(Propan-2-yloxy)-1h-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been demonstrated to inhibit tyrosine kinases by binding to the hinge region of the enzyme, thereby blocking its activity . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, making it an effective anticancer agent .
Comparison with Similar Compounds
6-(Propan-2-yloxy)-1h-indazol-3-amine can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: A simpler derivative with similar biological activities but different substitution patterns.
5-Phenyl-1H-indazol-3-amine: Another derivative with a phenyl group at the 5-position, exhibiting distinct pharmacological properties.
6-(3-Methoxyphenyl)-1H-indazol-3-amine: Known for its inhibitory activity against FGFR1, a target in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-propan-2-yloxy-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)14-7-3-4-8-9(5-7)12-13-10(8)11/h3-6H,1-2H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRASIDEDGPZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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